molecular formula C11H14N2O4S B14806338 2-Cyclopropoxy-3-(methylsulfonamido)benzamide

2-Cyclopropoxy-3-(methylsulfonamido)benzamide

Cat. No.: B14806338
M. Wt: 270.31 g/mol
InChI Key: GFSVGHGSLNSDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

2-Cyclopropoxy-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-Cyclopropoxy-3-(methylsulfonamido)benzamide has several scientific research applications:

Comparison with Similar Compounds

2-Cyclopropoxy-3-(methylsulfonamido)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

2-cyclopropyloxy-3-(methanesulfonamido)benzamide

InChI

InChI=1S/C11H14N2O4S/c1-18(15,16)13-9-4-2-3-8(11(12)14)10(9)17-7-5-6-7/h2-4,7,13H,5-6H2,1H3,(H2,12,14)

InChI Key

GFSVGHGSLNSDCC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1OC2CC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.